molecular formula C18H28O6Si B13846839 2-((tert-Butyldimethylsilyl)oxy)ethyl (2-Hydroxyethyl) Terephthalate

2-((tert-Butyldimethylsilyl)oxy)ethyl (2-Hydroxyethyl) Terephthalate

Cat. No.: B13846839
M. Wt: 368.5 g/mol
InChI Key: VSOGPACVTLJUSV-UHFFFAOYSA-N
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Description

2-((tert-Butyldimethylsilyl)oxy)ethyl (2-Hydroxyethyl) Terephthalate: is a chemical compound that has garnered interest in various fields due to its unique structural properties. This compound is characterized by the presence of a tert-butyldimethylsilyl group, which imparts stability and reactivity, making it valuable in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-Butyldimethylsilyl)oxy)ethyl (2-Hydroxyethyl) Terephthalate typically involves the reaction of terephthalic acid derivatives with tert-butyldimethylsilyl-protected intermediates. One common method includes the esterification of terephthalic acid with 2-((tert-butyldimethylsilyl)oxy)ethanol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its stability and reactivity make it suitable for various chemical transformations .

Biology and Medicine: In biological research, the compound can be used as a precursor for the synthesis of bioactive molecules.

Industry: Industrially, the compound is employed in the production of high-performance materials, including coatings, adhesives, and resins. Its unique properties contribute to the durability and functionality of these materials.

Mechanism of Action

The mechanism by which 2-((tert-Butyldimethylsilyl)oxy)ethyl (2-Hydroxyethyl) Terephthalate exerts its effects is primarily through its ability to undergo various chemical reactions. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other functional sites. This selective reactivity is crucial for the synthesis of complex molecules and materials.

Comparison with Similar Compounds

  • 2-((tert-Butyldimethylsilyl)oxy)acetaldehyde
  • 2-((tert-Butyldimethylsilyl)oxy)ethanol
  • tert-Butyldimethylsilyloxyacetaldehyde

Comparison: Compared to these similar compounds, 2-((tert-Butyldimethylsilyl)oxy)ethyl (2-Hydroxyethyl) Terephthalate offers unique advantages in terms of stability and reactivity. The presence of the terephthalate moiety enhances its utility in polymer synthesis and material science applications.

Properties

Molecular Formula

C18H28O6Si

Molecular Weight

368.5 g/mol

IUPAC Name

4-O-[2-[tert-butyl(dimethyl)silyl]oxyethyl] 1-O-(2-hydroxyethyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H28O6Si/c1-18(2,3)25(4,5)24-13-12-23-17(21)15-8-6-14(7-9-15)16(20)22-11-10-19/h6-9,19H,10-13H2,1-5H3

InChI Key

VSOGPACVTLJUSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOC(=O)C1=CC=C(C=C1)C(=O)OCCO

Origin of Product

United States

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